(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide
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Overview
Description
The compound identified as “(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide involves specific synthetic routes and reaction conditions. One common method includes reacting an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with a primary amine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but typically involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide exerts its effects involves specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to various biological outcomes. The exact pathways depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Uniqueness
(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide is unique in its specific structure and reactivity, which distinguishes it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3N5O/c1-29(2)22(32)30-8-7-15(11-30)27-21-16-9-13(23)3-5-18(16)31(12-20(25)26)19-6-4-14(24)10-17(19)28-21/h3-6,9-10,15,20H,7-8,11-12H2,1-2H3,(H,27,28)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHZFZVJXGIAJF-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(C1)NC2=NC3=C(C=CC(=C3)F)N(C4=C2C=C(C=C4)Cl)CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@@H](C1)NC2=NC3=C(C=CC(=C3)F)N(C4=C2C=C(C=C4)Cl)CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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